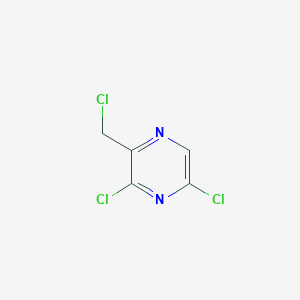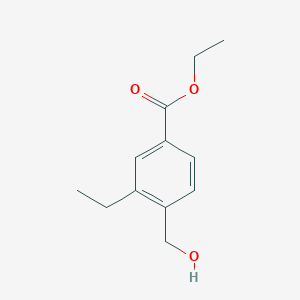
Benzyl (2-bromothiazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-bromothiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 2-bromothiazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromothiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromothiazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzyl (2-bromothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of benzyl (2-aminothiazol-4-yl)carbamate.
科学的研究の応用
Benzyl (2-bromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (2-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbamate group can also interact with proteins, potentially modifying their function.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole moiety and has different reactivity and applications.
2-Bromothiazole: Lacks the benzyl carbamate group and has distinct chemical properties.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
Benzyl (2-bromothiazol-4-yl)carbamate is unique due to the combination of the benzyl carbamate and bromothiazole moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9BrN2O2S |
|---|---|
分子量 |
313.17 g/mol |
IUPAC名 |
benzyl N-(2-bromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-10-13-9(7-17-10)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
InChIキー |
PGNKHWKTQXMUSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)



